molecular formula CH4N2S<br>H2NCSNH2<br>CH4N2S B124793 Thiourea CAS No. 62-56-6

Thiourea

Cat. No. B124793
CAS RN: 62-56-6
M. Wt: 76.12 g/mol
InChI Key: UMGDCJDMYOKAJW-UHFFFAOYSA-N
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Description

Thiourea is an organosulfur compound with the chemical formula CH4N2S . It is a white crystalline solid that dissolves readily in water, alcohol, and other polar solvents . Thiourea is a derivative of urea, with one oxygen atom replaced by a sulfur atom, giving it distinct properties and reactivity . It is used as a chemical intermediate in the production of dyes, pharmaceuticals, and agricultural chemicals .


Synthesis Analysis

Thiourea can be produced from ammonium thiocyanate, but more commonly it is manufactured by the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide .


Molecular Structure Analysis

Thiourea is a planar molecule. The C=S bond distance is 1.71 Å. The C-N distances average 1.33 Å . Thiourea occurs in two tautomeric forms, of which the thione form predominates in aqueous solutions .


Chemical Reactions Analysis

Thiourea reacts with alkyl halides and gives isothiouronium salt on further hydrolysis reaction of this salt results in the formation of thiol and urea . It also has intermolecular hydrogen bond interactions with water .


Physical And Chemical Properties Analysis

Thiourea is a colorless white solid, soluble in water . It is odorless and has a taste, often described as bitter . It sublimes under vacuum between 150-160 °C .

Scientific Research Applications

Agricultural Applications

  • Thiourea derivatives have a significant role in agriculture, including as insect growth regulators, anti-fungal agents, and herbicides. They are increasingly being used for their medicinal properties and are a part of various clinical applications. The optimization of thiourea levels is essential for different crops to enhance plant growth and yield (Shakeel et al., 2016).
  • It has been demonstrated that thiourea is a potent plant growth regulator that improves stress tolerance in various plants. Experiments on maize hybrids revealed that a specific concentration of thiourea (400 μM) effectively improves both in vivo and in vitro plant attributes, suggesting its potential for genetic transformations in crop development (Sanaullah, 2016).
  • Research has shown that thiourea functions as both a nitrification and urease inhibitor, aiding in the decreased volatilization of ammonia and postponing the mineralization of urea-N in soils. Its application can stimulate plant growth and increase yield, thereby playing a significant role in agriculture (Zhang De-sheng, 2003).

Industrial and Analytical Chemistry

  • Thiourea and its derivatives are used in industrial, analytical chemistry, and metallurgy. Their complexation capacity has made them a subject of interest in various research fields. The synthesis and characterization of novel thiourea derivatives highlight their diverse applications beyond the medical field (Jambi, 2019).

Environmental Chemistry

  • A green method for synthesizing 1,3-disubstituted thiourea derivatives has been developed, using primary amines and CS2 in water without any catalyst and utilizing solar thermal energy. This method is more environmentally benign and energy-saving compared to traditional methods (Kumavat et al., 2013).

Medicinal Chemistry

  • Thioureas exhibit diverse medicinal applications, including anti-cancer activities. Novel 1-benzoyl-3-methyl thiourea derivatives have shown promising results in in vitro cytotoxicity studies against cancer cell lines, indicating their potential in drug research (Ruswanto et al., 2015).

Metal Complexation and Chemosensing

  • Thiourea can form a redox-inactive thiourea-copper complex, providing protection against copper-induced oxidative damage. This property is not related to hydroxyl radical scavenging but through chelation of cuprous copper (Zhu et al., 2002).
  • Thiourea derivatives are also utilized in analytical chemistry as chemosensors, particularly in detecting anions and cations in environmental and biological samples. Their coordination with selected metals like Cu, Ag, and Au enhances their activities in pharmaceutical chemistry (Khan et al., 2020).

Synthesis and Reactions

  • Thiourea is used in the synthesis of asymmetric and symmetric disulfides, providing an efficient and environmentally friendly method for such reactions (Lu et al., 2014).

Mechanism of Action

Target of Action

Thiourea is an organosulfur compound that has gained significant attention for its diverse biological applications . It has been found to interact with various targets, leading to a range of effects. For instance, thiourea inhibits the peroxidase in the thyroid gland, thus inhibiting thyroxine production . This inhibition of thyroid hormone synthesis leads to an increased pituitary secretion of thyrotropic hormone, resulting in hyperplasia of the thyroid .

Mode of Action

Thiourea’s mode of action is primarily through its interaction with its targets. For example, in the thyroid gland, thiourea inhibits the peroxidase enzyme, which is crucial for the production of thyroxine . This inhibition results in a decrease in thyroxine levels, leading to increased secretion of thyrotropic hormone from the pituitary gland . This increased secretion can lead to hyperplasia of the thyroid .

Biochemical Pathways

Thiourea affects several biochemical pathways due to its diverse biological applications. It has been found to have antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .

Pharmacokinetics

Thiourea is practically completely absorbed after oral administration to humans and animals and is excreted largely unchanged via the kidneys . The pharmacokinetics of thiourea derivatives have been studied in rats, showing promising results in terms of bioavailability .

Result of Action

The result of thiourea’s action is multifaceted due to its diverse biological applications. It has been found to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial effects . For instance, it has been reported that thiourea derivatives demonstrate strong activity against Staphylococcus epidermidis (MRSE) and methicillin-resistant S. aureus (MRSA) strains .

Action Environment

The action of thiourea can be influenced by various environmental factors. For instance, thiourea has been investigated for its multiple desirable properties as a fertilizer, especially under conditions of environmental stress . .

Safety and Hazards

Thiourea is harmful if swallowed and is suspected of causing cancer and damaging fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects .

Future Directions

Thiourea has received attention as an alternative lixiviant for gold leaching due to its fast reaction kinetics and less harmful nature . This review aims to provide an up-to-date evaluation of thiourea-gold leaching studies from electronic waste, with emphasis on the recent progression from the classic chemical method to a more sustainable hybrid bioleaching-based system .

properties

IUPAC Name

thiourea
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InChI

InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)
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InChI Key

UMGDCJDMYOKAJW-UHFFFAOYSA-N
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Canonical SMILES

C(=S)(N)N
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Molecular Formula

CH4N2S, Array
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Related CAS

53754-90-8
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DSSTOX Substance ID

DTXSID9021348
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Molecular Weight

76.12 g/mol
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Physical Description

Thiourea appears as white or off-white crystals or powder. Sinks and mixes with water. (USCG, 1999), Dry Powder; Other Solid; Pellets or Large Crystals, White or off-white crystals or powder; [CAMEO], Solid, WHITE CRYSTALS OR POWDER., White or off-white crystals or powder.
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Boiling Point

Sublimes in vacuum at 302-320 °F (NTP, 1992), Decomposes at boiling point, Sublimes in vacuum at 302-320 °F
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Solubility

>11.4 [ug/mL] (The mean of the results at pH 7.4), 10 to 50 mg/mL at 68 °F (NTP, 1992), In water, 1.42X10+5 mg/L at 25 °C, Soluble in water at 25 °C: 1 part in 11, Aqueous solubility data in g/L: 0.4676 at 0 °C; 85.07 at 10 °C; 117.5 at 20 °C; 133.9 at 25 °C; 167.4 at 30 °C; 235.5 at 40 °C; 415.2 at 60 °C, 579.8 at 80 °C; 704.1 at 100 °C, Soluble in alcohol; sparingly soluble in ether., For more Solubility (Complete) data for THIOUREA (6 total), please visit the HSDB record page., 142 mg/mL at 25 °C, Solubility in water: moderate
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Density

1.405 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.405 g/cu cm at 25 °C, 1.4 g/cm³, 1.405 at 68 °F
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Vapor Pressure

0.0028 [mmHg], 1.41X10-7 mm Hg at 25 °C
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Product Name

Thiourea

Color/Form

White solid which crystallizes in a rhombic bipyramidal structure, White lustrous crystals, Three functional groups - amino, imino, and thiol

CAS RN

62-56-6
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Melting Point

349 to 352 °F (NTP, 1992), 176-178 °C, 180 °C, 182 °C, 349-352 °F
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Record name THIOUREA
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Synthesis routes and methods I

Procedure details

The prepolymer for use in the present invention is produced from melamine, thiourea and formaldehyde, or from a melamine-formaldehyde prepolymer combined (hereinafter referred to as M/F prepolymer) with a thiourea-formaldehyde prepolymer (hereinafter referred to as TU/F prepolymer). The single use of a melamine-thiourea-formaldehyde prepolymer(hereinafter referred to as M/TU/F prepolymer) obtained by the reaction of melamine, thiourea and formaldehyde, or the combined use of M/F prepolymer and TU/F prepolymer is adoptable. The M/F prepolymer referred to herein may be any one of the melamines such as mono- to hexamethylol melamine, a mixture of methylol melamines different in the degree of hydroxymethylation or a mixture of melamine, formaldehyde and at least one of the methylol melamines. In addition, a transparent colloidal solution obtained by treating the methylol melamine of a degree of polymerization of 2 to 10 with hydrochloric acid, that is, a solution containing the oligomer obtained by further promoting the reaction between melamine and formaldehyde may be used as M/F prepolymer. M/F prepolymer can be easily obtained by heating a mixture of melamine and an aqueous solution of formaldehyde under a basic condition, and the thus obtained aqueous solution of M/F prepolymer can be served for microencapsulation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
melamine thiourea formaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl iodide (169.0 g., 1.19 mole) is added in one portion to a stirred solution of 4,6-diaminopyrimidine-2(1H)thione (146 g., 1.02 mole) in 1.0 liter 1N sodium hydroxide. The thione starting material is obtained by reaction of thiourea and malononitrile according to Kikugawa, et al., Chem. Pharm. Bull., 25(7), 1811-1821 (1977). In about five minutes following the addition a precipitate forms. After stirring overnight, the reaction mixture is filtered and air-dried affording 135.1 g. (81%) of 4,6-diamino-2-(methylthio)pyrmidine; m.p. 185°-186° (recrystallized from acetonitrile).
Quantity
169 g
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

(S)-[1-(Dimethoxyphosphinyl)-2-oxo-3-azetidinyl]carbamic acid, phenylmethyl ester (100 mg; see example 1) was dissolved in 2 ml of acetonitrile, thiourea (23 mg) was added, and the mixture was refluxed under a nitrogen atmosphere for 20 hours. Solvent was then removed in vacuo and the residue was worked into a hygroscopic powder by triturating several times with anhydrous ether yielding (S)-[2-oxo-3-[[(phenylmethoxy)carbonyl]amino]-1-azetidinyl]phosphonic acid, methyl ester, thiuronium salt.
Name
(S)-[1-(Dimethoxyphosphinyl)-2-oxo-3-azetidinyl]carbamic acid, phenylmethyl ester
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
23 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2-(4-n-Butylpyrid-2-ylmethyl)isothiourea dihydrochloride can be prepared in accordance with the method described in Example 1 for the preparation of 2-(pyrid-2-ylmethyl)isothiourea dihydrochloride. Using 4-n-butyl-2-chloromethylpyridine hydrochloride (26.9 g) and thiourea (11.3 g) as the starting materials, 2-(4-n-butylpyrid-2-ylmethyl)isothiourea dihydrochloride (26.4 g), melting at 209° C., is obtained.
Name
2-(4-n-Butylpyrid-2-ylmethyl)isothiourea dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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Synthesis routes and methods V

Procedure details

2-(5-Methylpyrid-2-ylmethyl)isothiourea dihydrochloride can be prepared in accordance with the method described in Example 1 for the preparation of 2-(pyrid-2-ylmethyl)isothiourea dihydrochloride. Using 2-chloromethyl-5-methylpyridine hydrochloride (170 g) and thiourea (86 g) as the starting materials, 2-(5-methylpyrid-2-ylmethyl)isothiourea dihydrochloride (160 g) is obtained.
Name
2-(5-Methylpyrid-2-ylmethyl)isothiourea dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Thiourea
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Thiourea
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Q & A

A: Thiourea inhibits the incorporation of iodide into tyrosine residues of thyroglobulin, a crucial step in thyroid hormone synthesis. This occurs due to its structural similarity to thiocyanate, a natural inhibitor of thyroid peroxidase. []

A: Thiourea demonstrates selective incorporation into nascent melanin during melanogenesis. Studies suggest this selectivity arises from the formation of a dopa-thiourea adduct, which is subsequently incorporated into melanin pigments. This interaction is more pronounced with dopa-melanins compared to those synthesized from indole precursors. []

A: Thiourea has the molecular formula CH4N2S and a molecular weight of 76.12 g/mol. []

A: While structurally similar, thiourea and urea exhibit distinct spectroscopic properties. The presence of sulfur in thiourea instead of oxygen in urea significantly alters their infrared (IR) spectra, particularly in regions associated with C=S and C=O stretching vibrations. [, ]

A: While thiourea can initially improve the corrosion resistance of nickel coatings by changing the preferred orientation and reducing grain size, it can also lead to the formation of Ni3S2 on the coating surface. This formation ultimately reduces the coating's compactness and increases the potential for corrosion. []

A: Thiourea exhibits greater stability in acidic environments compared to alkaline conditions. In alkaline media, thiourea undergoes decomposition, with the rate of decomposition increasing with pH. []

A: Thiourea, when used as a precursor alongside HAuCl4·4H2O, can boost the active Au(3−δ)+ (δ = 0, 2) content in gold catalysts supported on activated carbon. This enhancement stems from the interaction between metallic Au0 and thiourea, promoting better catalytic activity for acetylene hydrochlorination. []

A: Thiourea serves as a less toxic alternative to cyanide in gold leaching. In acidic solutions containing an oxidant like Fe3+, thiourea forms a stable complex with gold, facilitating its dissolution and extraction. [, ]

A: Quantum chemical calculations and cluster modeling have provided insights into thiourea's ability to participate in particle formation events in the atmosphere, particularly its interactions with urea and its potential role in NO2 hydrolysis. []

A: Mono-alkylated thioureas and methylated ureas/thioureas demonstrate teratogenic effects, causing malformations in rat and/or mouse fetuses. In contrast, mono-alkylated ureas lack teratogenic activity. This suggests that both the alkyl substituent and the thiourea moiety contribute to the teratogenic properties of these compounds. []

A: N-monosubstituted aroylthioureas exhibit potent urease inhibitory activity, surpassing that of the commonly used inhibitor acetohydroxamic acid. This activity is attributed to their ability to effectively bind to the active site of urease, similar to thiourea. This binding interaction is favored in N-monosubstituted thioureas due to reduced steric hindrance compared to N,N`-disubstituted analogs. []

A: Adding sulfur dioxide (SO2) to thiourea-based gold leaching solutions helps to control the redox potential and minimize thiourea oxidation, thus enhancing the stability of the leaching system and improving gold recovery. []

A: Thiourea is metabolized more rapidly in hyperactive thyroid glands compared to normal thyroid glands. This difference is evidenced by a higher sulfate-S35/thiourea-S35 ratio in the thyroids of thyrotropin-stimulated guinea pigs compared to controls, indicating faster thiourea degradation. []

A: Nickel(II) complexes containing thiosemicarbazone and thiourea ligands demonstrate significant inhibitory activity against DNA topoisomerase I. The potency of inhibition appears to correlate with the hydrophobicity of the ligands and the square planar coordination environment around the nickel ion. Notably, the complexes exhibit greater inhibitory effects compared to the free ligands. []

A: Thiourea and its derivatives have been associated with various toxicities, including teratogenicity, goiter formation, and potential carcinogenicity. Exposure to thiourea can disrupt thyroid hormone production, leading to goiter, and specific derivatives can interfere with fetal development. [, ]

A: Thiourea and its derivatives, particularly phenylthiourea, exhibit inhibitory effects on regeneration in planarians. This inhibition is observed in various aspects of regeneration, including healing, head formation, proboscis development, and pigmentation. []

A: Thiourea's cation chelation ability is exploited in designing hydrogels for wound dressings. For instance, a hydrogel formed by mixing thiourea-modified hyaluronic acid with silver ions (Ag+) demonstrates antibacterial properties due to the controlled release of Ag+. This controlled release ensures both antibacterial efficacy and biocompatibility. []

ANone: Various techniques are employed for characterizing thiourea and its derivatives, including:

  • Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups and differentiate thiourea from urea. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates structural information and dynamic behavior, including hindered rotation. [, ]
  • X-ray crystallography: This technique provides detailed information about the three-dimensional structure of thiourea-containing compounds and complexes. [, , ]
  • Electrochemical techniques: Cyclic voltammetry and electrochemical impedance spectroscopy are used to investigate the electrochemical behavior of thiourea, particularly in the context of gold leaching and copper deposition. [, , ]

ANone: While the provided articles don't directly address environmental degradation of thiourea, its presence in industrial wastewater, particularly from gold mining, raises concerns about potential ecological risks. Responsible waste management and exploring environmentally friendly substitutes are crucial considerations.

A: Thiourea's solubility in various media is crucial for its applications. For instance, its solubility in acidic solutions is essential for its role as a gold leaching agent. Further research on optimizing dissolution rates and solubility in different media can enhance its efficacy in various applications. [, ]

A: Although not explicitly detailed, the use of analytical techniques like GC-MS for determining residual ethylene-thiourea in food samples necessitates method validation to ensure accuracy, precision, and specificity in quantifying the compound. []

ANone: Maintaining strict quality control is paramount in manufacturing and utilizing thiourea-containing products, especially those intended for pharmaceutical or medical applications, to ensure consistency and safety.

ANone: The provided research papers do not provide specific details regarding immunogenicity, interactions with drug transporters and metabolizing enzymes, or biocompatibility of thiourea.

A: While thiourea is considered a less toxic alternative to cyanide in gold extraction, its own toxicity and potential environmental impact have prompted the exploration of other leaching agents. These include thiosulfate, halide systems, and bioleaching methods using microorganisms. [, ]

ANone: Developing efficient recycling and waste management strategies is vital for minimizing the environmental impact associated with thiourea use, particularly in industries like gold mining and electroplating, where its presence in wastewater requires careful treatment and disposal.

ANone: Advancements in research infrastructure, particularly in areas like computational chemistry and high-resolution analytical techniques, will continue to enhance our understanding of thiourea's properties and applications. Access to specialized databases and research tools will facilitate the development of novel thiourea derivatives with improved efficacy and safety profiles.

A: The use of thiourea in gold processing has been a significant milestone, offering a less toxic alternative to cyanide. Research on its interactions with melanin has paved the way for understanding its potential in melanoma imaging and treatment. [, ]

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